Galactoflavin
Overview
Description
Galactoflavin is a chemical compound with the molecular formula C18H22N4O7 . It has a molecular weight of 406.40 and its percent composition is C 53.20%, H 5.46%, N 13.79%, O 27.56% .
Molecular Structure Analysis
The molecular structure of Galactoflavin is represented by the InChI string:InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m1/s1
. This string provides a detailed description of the molecule’s structure, including the positions and connectivity of all atoms. Physical And Chemical Properties Analysis
The physical and chemical properties of Galactoflavin include its molecular formula (C18H22N4O7), molecular weight (406.40), and percent composition (C 53.20%, H 5.46%, N 13.79%, O 27.56%) . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Effects on Riboflavin Enzymes and Coenzymes
Galactoflavin has been studied for its effects on riboflavin-containing coenzymes and enzymes in liver and kidney tissues. Research has shown that galactoflavin can induce a riboflavin deficiency in rats, affecting the concentrations of flavin mononucleotide, flavin adenine dinucleotide, and various dehydrogenases in tissues. This has implications for understanding riboflavin nutrition and the in vivo effects of galactoflavin (Prosky et al., 1964).
Ultrastructural Effects on Mouse Hepatocytes
Galactoflavin's impact on mouse hepatocytes, especially on mitochondrial structure, has been explored. A study found that a galactoflavin-supplemented, riboflavin-free diet led to significant changes in mitochondria, affecting their size and structure. This research contributes to understanding how galactoflavin and riboflavin interact at a cellular level (Tandler & Hoppel, 1974).
Microencapsulation of Riboflavin
In the field of biopolymer technology, galactoflavin has been used in the microencapsulation of riboflavin. This study aimed to preserve and enhance the functional properties of riboflavin by using galactomannan biopolymer and surfactant F127. The results have implications for the efficient use of galactomannan in riboflavin microencapsulation, highlighting its potential in conserving riboflavin's antifungal potential and controlling its delivery (de Farias et al., 2018).
Influence on Nerve Fibers and Anemia
Research has also examined galactoflavin's role in inducing riboflavin deficiency and its subsequent effects on the structural integrity of myelin lamellae in rat sciatic nerve fibers. Additionally, its influence on the development of normochromic normocytic anemia has been studied, providing insights into how galactoflavin affects both the nervous system and hematological parameters (Norton et al., 1976).
Role in Growth Inhibition and Congenital Anomalies
Galactoflavin's growth-inhibitory action in rats, particularly in relation to riboflavin deficiency, has been studied. It has been shown to intensify weight loss and signs of riboflavin deficiency in rats. Furthermore, its role in the development of congenital anomalies in embryos of riboflavin-deficient, galactoflavin-fed rats has been examined, highlighting its impact on the activities of various electron transport systems during critical developmental periods (Lane, 1964; Aksu et al., 1968).
properties
IUPAC Name |
7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADDAUXKBBASM-MXYBEHONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galactoflavin | |
CAS RN |
5735-19-3 | |
Record name | Galactoflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALACTOFLAVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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